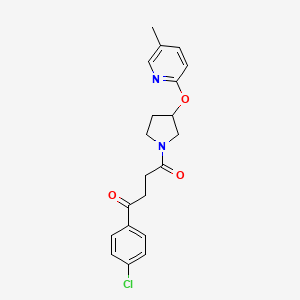

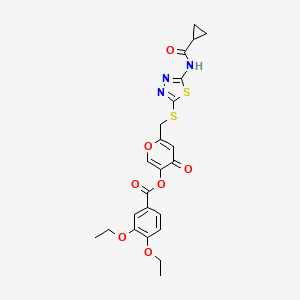

![molecular formula C10H15N3O B2888687 4-[(Dimethylamino)methyl]benzohydrazide CAS No. 863646-40-6](/img/structure/B2888687.png)

4-[(Dimethylamino)methyl]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(Dimethylamino)methyl]benzohydrazide is a chemical compound with the CAS Number: 863646-40-6 . It has a molecular weight of 193.25 and its IUPAC name is 4-[(dimethylamino)methyl]benzohydrazide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The compound crystallizes in the monoclinic space group C2/c . All non-hydrogen atoms are within 0.1 A ̊ of the molecular mean plane . The molecule is essentially flat, with the greatest deviation from the average molecular plane, among the non-hydrogen atoms, found for atom N1 at 0.074 (1) A ̊ .Physical And Chemical Properties Analysis

4-[(Dimethylamino)methyl]benzohydrazide is a powder that is stored at room temperature . It has a molecular weight of 193.25 .Applications De Recherche Scientifique

Synthesis of Novel Organic Materials

4-[(Dimethylamino)methyl]benzohydrazide: is used in the synthesis of novel organic materials, particularly in the formation of intermolecular complexes with non-linear optical (NLO) active compounds . These materials are significant for their unique physico-chemical and thermal behaviors, which are essential for developing new materials with specific properties for high-technology industries.

Antimicrobial Agents

The compound serves as a precursor in the synthesis of potential antimicrobial drugs . Its structural analogs have been explored for their antibacterial activities, particularly against pathogens like Bacillus subtilis and Staphylococcus aureus .

Anticancer Research

Aroyl hydrazides, such as 4-[(Dimethylamino)methyl]benzohydrazide , have been investigated for their potential applications as anticancer agents . Their ability to act as synthetic precursors to a wide range of drugs makes them valuable in cancer research.

Anti-tubercular Activity

This compound has shown promise in anti-tubercular studies due to its structural similarity to isoniazid, a well-known anti-tubercular drug . Its efficacy against tuberculosis-causing bacteria is a significant area of research.

Inhibitors of Bacterial Virulence Factors

Research has been conducted on 4-[(Dimethylamino)methyl]benzohydrazide as a potential inhibitor of bacterial virulence factors. This application is crucial in the fight against bacterial infections and the development of new antibacterial strategies .

Derivatization Agent for HPLC

The compound is used as a derivatization agent in high-performance liquid chromatography (HPLC), aiding in the analysis of various substances . Its role in improving the detection and quantification of analytes in HPLC is vital for analytical chemistry.

Crystal Structure Analysis

4-[(Dimethylamino)methyl]benzohydrazide: is important in crystallography for understanding molecular and crystal structures. Its ability to form well-defined crystals makes it a useful tool in structural biology and materials science .

Development of Pharmacologically Active Hydrazide-Hydrazones

The compound is a structural analog of pharmacologically active hydrazide-hydrazones, which are explored for their iron-binding properties. These properties are significant in the development of new drugs with specific targeting mechanisms .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety

Mode of Action

It’s known that aminobenzoic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its structural similarity to aminobenzoic acids , it might be involved in similar biochemical pathways. Aminobenzoic acids are known to participate in various biological processes, but the exact pathways and their downstream effects for this compound remain to be elucidated.

Result of Action

It’s known that aroyl hydrazides, a class of compounds to which this compound is structurally related, have been studied for their potential antimicrobial and anticancer activities

Propriétés

IUPAC Name |

4-[(dimethylamino)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(2)7-8-3-5-9(6-4-8)10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCJOSIKBZAKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)methyl]benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)

![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)